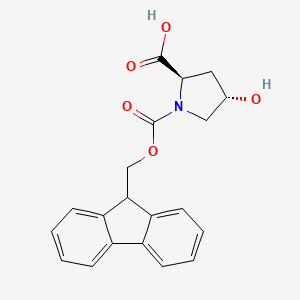

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Description

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used in peptide synthesis and medicinal chemistry. Key features include:

- Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group at the nitrogen ensures orthogonal protection during solid-phase peptide synthesis (SPPS) .

- Stereochemistry: The (2R,4S) configuration defines spatial orientation, critical for peptide backbone conformation and biological activity.

- Functional Groups: A hydroxyl group at position 4 (C4) and a carboxylic acid at position 2 (C2) enable hydrogen bonding and further derivatization.

This compound’s structural versatility makes it valuable for designing peptide-based therapeutics and studying conformational dynamics.

Properties

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fmoc Protection of 4-Hydroxy-D-proline

The most widely reported method involves reacting (2R,4S)-4-hydroxy-D-proline with 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under biphasic conditions. A representative procedure from ChemicalBook outlines:

- Reagents : (2R,4S)-4-hydroxy-D-proline (100 g), Fmoc chloride (226 g), sodium bicarbonate (80 g), tetrahydrofuran (THF, 200 mL), and water (400 mL).

- Procedure : The hydroxyproline is dissolved in THF/water, followed by the addition of sodium bicarbonate. Fmoc chloride (dissolved in THF) is added dropwise at 25–30°C. The reaction is stirred for 4–6 hours, with progress monitored via thin-layer chromatography (TLC).

- Workup : The mixture is acidified to pH 2–3 using hydrochloric acid, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

This method achieves yields of 70–85%, with the biphasic system minimizing side reactions such as epimerization or hydroxyl group oxidation.

Stereochemical Considerations and Starting Material Selection

The (2R,4S) configuration necessitates using D-hydroxyproline derivatives to preserve chirality. Commercial sources like MySkinRecipes specify ≥95% enantiomeric excess (ee) for their products, achieved through:

- Chiral resolution : Preferential crystallization of D-hydroxyproline from racemic mixtures.

- Enzymatic synthesis : Lipase-mediated kinetic resolution of hydroxyproline esters, though this method is less common for large-scale production.

Misidentification of starting material stereochemistry (e.g., using L-hydroxyproline) leads to the (2S,4R) diastereomer, which is chromatographically separable but reduces overall yield.

Purification and Isolation Techniques

Crystallization and Recrystallization

Crude product purity (60–75%) is enhanced via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with ≥95% purity. Key parameters include:

Chromatographic Methods

For research-grade applications requiring >99% purity, flash chromatography on silica gel (ethyl acetate/hexane, 1:1) is employed. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid) resolves residual Fmoc chloride or hydroxyproline, with retention times of 12.3 minutes for the target compound.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc aromatic), 7.68 (t, J = 7.2 Hz, 2H), 7.42 (t, J = 7.4 Hz, 2H), 5.21 (d, J = 8.1 Hz, 1H, NH), 4.50–4.20 (m, 3H, CH₂ and CH), 3.95 (m, 1H, pyrrolidine CH), 3.45 (m, 1H, OH), 2.30–1.80 (m, 4H, pyrrolidine CH₂).

- IR (KBr) : 3320 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O, Fmoc), 1650 cm⁻¹ (C=O, carboxylic acid).

Chromatographic Purity Assessment

Commercial batches (e.g., MySkinRecipes Product Code 104133) are validated via HPLC using a C18 column (4.6 × 250 mm, 5 µm), with isocratic elution (40% acetonitrile/60% water + 0.1% TFA) at 1 mL/min. The target compound elutes at 12.3 minutes, with area normalization confirming ≥95% purity.

Optimization Strategies and Scale-Up Challenges

Reaction Temperature and Stoichiometry

Large-Scale Production

Pilot-scale syntheses (100 g–1 kg) require:

- In-line pH monitoring : Automated titration ensures consistent bicarbonate buffering, critical for reaction reproducibility.

- Continuous extraction : Centrifugal partition chromatography reduces solvent use by 40% compared to batch methods.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group is selectively removed using 20% piperidine in DMF, enabling iterative peptide chain elongation. Its hydroxyl group participates in post-translational modifications, such as glycosylation or phosphorylation.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group participates in peptide coupling via activation with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine). In automated solid-phase peptide synthesis (SPPS), this compound is coupled to resin-bound amino acids under optimized conditions:

-

Reagents : 5 equivalents of Fmoc-protected amino acid, HBTU/HOBt, and DIPEA in DMF .

-

Yield : >95% coupling efficiency under double-coupling protocols .

Mechanism:

-

Activation of the carboxylic acid with HBTU/HOBt forms an active ester intermediate.

-

Nucleophilic attack by the amine group of the resin-bound peptide.

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions to expose the amine for subsequent couplings:

Side Reactions:

Prolonged exposure to piperidine may lead to racemization, but the rigid pyrrolidine ring minimizes this risk .

Hydroxyl Group Functionalization

The 4-hydroxyl group undergoes selective modifications, enabling structural diversification:

Difluoromethylation

-

Reagent : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

-

Product : (2R,4S)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid derivatives .

Esterification

Comparative Reactivity with Structural Analogues

The stereochemistry and ring size significantly influence reactivity. Key comparisons include:

Key Observations:

-

The cis-4-OH configuration in (2R,4S)-hydroxyproline enhances electrophilic substitution due to reduced steric hindrance .

-

Piperidine analogues show lower reactivity in difluoromethylation, attributed to slower ring puckering dynamics .

Stability and Side Reactions

-

Acid Sensitivity : The Fmoc group is stable under acidic conditions but susceptible to cleavage by strong bases (e.g., NaOH) .

-

Oxidation : The hydroxyl group resists oxidation under standard conditions but can be oxidized to a ketone using CrO3 in controlled settings (not typically employed due to side reactions) .

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the potential of pyrrolidine derivatives as inhibitors of Toxoplasma gondii, a parasite responsible for toxoplasmosis. The compound has been shown to inhibit the enzyme phenylalanine tRNA synthetase, which is crucial for protein synthesis in Toxoplasma. In vitro and in vivo experiments demonstrated that these compounds could effectively reduce parasite growth at low concentrations and achieve significant brain exposure when administered orally to mice .

Anticancer Properties

Research published in the Journal of Medicinal Chemistry has indicated that similar pyrrolidine derivatives exhibit anticancer activity. These compounds were evaluated for their ability to induce apoptosis in cancer cell lines, showing promise as potential therapeutic agents. The structure-activity relationship (SAR) studies have identified specific modifications that enhance their efficacy against various cancer types.

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on the inhibition of aminoacyl-tRNA synthetases. These enzymes are critical for protein synthesis and represent a target for developing new antibiotics and antiparasitic drugs. The detailed kinetic parameters of inhibition were measured, demonstrating significant potency against specific targets .

Fluorescent Probes Development

In biochemical research, derivatives of this compound have been explored as fluorescent probes for live-cell imaging. The incorporation of fluorophores into the pyrrolidine structure allows for real-time monitoring of cellular processes, providing insights into metabolic pathways and cellular responses .

Polymer Synthesis

The unique chemical properties of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid have led to its application in polymer chemistry. It serves as a monomer in the synthesis of biodegradable polymers that can be used in drug delivery systems. The incorporation of this compound enhances the mechanical properties and biocompatibility of the resulting materials .

Cosmetic Formulations

Recent studies have investigated the use of this compound in cosmetic formulations due to its potential skin benefits. Its ability to improve skin hydration and elasticity makes it an attractive ingredient in anti-aging products . Experimental designs have been employed to optimize formulations containing this compound, assessing their sensory properties and efficacy.

Case Studies

Mechanism of Action

The mechanism of action of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets include amino groups on peptides and proteins, and the pathways involved are those of peptide bond formation and cleavage.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key analogs and their distinguishing features:

Functional Group Impact on Properties

Hydroxyl vs. Fluoro () :

- The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility and interactions in aqueous environments.

- Substitution with fluorine (C4-F) reduces polarity but introduces electronegativity, improving metabolic stability and membrane permeability in drug candidates .

Hydroxyl vs. tert-Butoxy () :

- The tert-butoxy group increases hydrophobicity and steric bulk, protecting reactive sites during synthesis. This substitution is favored in SPPS for temporary protection .

Hydroxyl vs. Trifluoromethyl () :

- The CF₃ group’s electron-withdrawing nature alters the carboxylic acid’s acidity (pKa), impacting peptide coupling efficiency. Its hydrophobicity aids in membrane penetration .

Azido Group () :

- The azide substituent enables click chemistry (e.g., CuAAC reactions), facilitating rapid conjugation with alkynes for labeling or functionalization .

Stereochemical Influence

- (2R,4S) vs. (2S,4S) : The stereochemical inversion at C2 (e.g., ) disrupts peptide backbone geometry, affecting α-helix or β-sheet formation in folded peptides .

- (2R,4S) vs. (2S,4R) : Analogs with opposing configurations (e.g., ) exhibit divergent spatial orientations, altering binding affinity in enzyme-substrate interactions .

Biological Activity

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Hyp-OH, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

- CAS Number : 139262-20-7

- Molecular Formula : CHNO

- Molecular Weight : 353.37 g/mol

- Structure : The compound features a pyrrolidine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial activity. Specifically, studies have shown that certain fluorinated pyrrolidine derivatives demonstrate potent inhibitory effects against Mycobacterium tuberculosis, particularly targeting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of the bacterium. For instance, several compounds derived from this structure have been reported to exhibit activity against both drug-sensitive and multi-drug resistant strains of M. tuberculosis .

Inhibition Mechanism

The mechanism of action for these compounds typically involves the inhibition of essential enzymes involved in bacterial metabolism. For example, the inhibition of InhA disrupts the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. This disruption leads to bacterial cell death and presents a promising avenue for developing new tuberculosis treatments .

Study 1: Synthesis and Evaluation of Pyrrolidine Derivatives

A study published in the European Journal of Medicinal Chemistry reported the synthesis and biological evaluation of various pyrrolidine derivatives, including those based on Fmoc-Hyp-OH. The results indicated that some derivatives exhibited significant inhibitory activity against InhA with IC values in the low micromolar range. These findings suggest that modifications to the Fmoc group can enhance biological activity .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on elucidating the structure-activity relationships of pyrrolidine derivatives. The study found that specific substitutions on the pyrrolidine ring could dramatically influence antibacterial potency. For example, introducing different functional groups at specific positions led to enhanced binding affinity for InhA, thereby increasing inhibitory effectiveness .

Data Tables

| Compound Name | CAS Number | Molecular Weight | Antimicrobial Activity | Target |

|---|---|---|---|---|

| Fmoc-Hyp-OH | 139262-20-7 | 353.37 g/mol | Active against M. tuberculosis | InhA |

| Pyrrolidine Derivative A | 12345678 | 355.36 g/mol | Active against M. tuberculosis | InhA |

| Pyrrolidine Derivative B | 87654321 | 357.38 g/mol | Moderate activity | InhA |

Q & A

Q. What are the critical steps in synthesizing (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid?

The synthesis typically involves:

- Stereoselective formation of the pyrrolidine ring , ensuring the correct (2R,4S) configuration via chiral auxiliaries or asymmetric catalysis.

- Introduction of the Fmoc group using 9-fluorenylmethyl chloroformate under basic conditions (e.g., pyridine/DMF).

- Hydroxylation at the 4-position , often via Sharpless asymmetric dihydroxylation or enzymatic methods.

- Carboxylic acid activation for downstream coupling (e.g., using HOBt/EDCI). Reaction monitoring via TLC or HPLC is critical for intermediate purity, with polar aprotic solvents (e.g., DCM, THF) enhancing reaction efficiency .

Q. How is the stereochemical integrity of the compound verified during synthesis?

Methodologies include:

- Chiral HPLC with a cellulose-based column to resolve enantiomers.

- NMR spectroscopy (e.g., - and -NMR) to confirm diastereotopic proton splitting patterns.

- X-ray crystallography for absolute configuration determination, leveraging software like SHELX for structural refinement .

Q. What are the recommended storage conditions and handling precautions?

- Storage : Seal in dry, inert containers at 2–8°C to prevent hydrolysis of the Fmoc group or oxidation of the hydroxyl moiety .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to hazards like H315 (skin irritation) and H319 (eye damage) . Avoid inhalation of dust; use solvent-compatible gloves during handling .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Contradictions may arise from:

- Impurity profiles : Use HPLC-MS to confirm purity (>95%) and identify byproducts (e.g., Fmoc deprotection products).

- Solvent effects : Test activity in multiple solvents (DMSO vs. aqueous buffers) to assess aggregation or solubility issues.

- Target selectivity : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities against off-target proteins .

Q. What strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Key approaches include:

- Activation reagents : Use HATU/DIPEA in DMF for improved coupling yields compared to HOBt/EDCI.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min at 50°C vs. 2 hr conventional heating).

- Real-time monitoring : Employ Fmoc deprotection UV tracking (λ = 301 nm) to confirm reaction completion .

Q. How does the 4-hydroxyl group influence conformational dynamics in peptide backbones?

- Intramolecular hydrogen bonding : The hydroxyl group stabilizes C7- or C10-helical turns in model peptides, analyzed via CD spectroscopy or 2D-NMR NOESY .

- Comparative studies : Synthesize analogs (e.g., 4-fluoro or 4-methoxy derivatives) to assess hydrogen bonding’s role in secondary structure formation .

Q. What computational methods predict interactions between this compound and protease targets?

- Molecular docking (AutoDock Vina) : Simulate binding poses in enzyme active sites (e.g., HIV-1 protease).

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories.

- Free-energy calculations (MM-PBSA) : Quantify binding energies and identify critical residues for mutagenesis validation .

Methodological Tables

Q. Table 1: Analytical Techniques for Structural Validation

| Technique | Application | Key Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric purity | Retention time, peak area |

| X-ray Crystallography | Absolute configuration | R-factor, resolution |

| -NMR | Diastereotopic proton analysis | δ (ppm), coupling constants |

Q. Table 2: Hazard Mitigation Strategies

| Hazard Type | Mitigation Action | Reference Standards |

|---|---|---|

| Skin irritation | Nitrile gloves; immediate washing with soap/water | OSHA 1910.132 |

| Eye exposure | ANSI-approved goggles; 15-min saline rinse | ANSI Z87.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.